(2-Methylpropyl)[(3-nitrophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)[(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of a nitrophenyl group attached to a methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[(3-nitrophenyl)methyl]amine typically involves the reaction of 3-nitrobenzyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[(3-nitrophenyl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amines or amides, depending on the electrophile used.
Scientific Research Applications
(2-Methylpropyl)[(3-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanamine, 2-methyl-:
3-Nitrobenzylamine: Contains the nitrophenyl group but has a simpler amine structure without the methylpropyl group.
Uniqueness
(2-Methylpropyl)[(3-nitrophenyl)methyl]amine is unique due to the combination of the nitrophenyl and methylpropylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)7-12-8-10-4-3-5-11(6-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
YLFSWKKHXQYNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.